An In-depth Technical Guide to the Physicochemical Properties of 2-imidazol-1-yl-1H-benzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-imidazol-1-yl-1H-benzimidazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-imidazol-1-yl-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a "privileged structure" in drug discovery, known for its diverse pharmacological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3] The fusion of an imidazole ring at the 2-position introduces unique electronic and steric features that modulate these activities and influence the molecule's disposition in biological systems. This document details the structural characteristics, fundamental physicochemical parameters, and validated experimental protocols for their determination. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to leverage a deep understanding of this molecule for advanced application and rational design of novel derivatives.
Molecular Structure and Elucidation
The foundational step in characterizing any molecule is a thorough understanding of its structure. The identity and purity of newly synthesized 2-imidazol-1-yl-1H-benzimidazole are typically confirmed through a combination of spectroscopic methods and melting point analysis.[4]
Chemical Structure
2-imidazol-1-yl-1H-benzimidazole consists of a benzimidazole core linked to an imidazole ring via a nitrogen-carbon bond at the 2-position of the benzimidazole system. This linkage creates a non-planar molecular geometry. The benzimidazole ring system itself is a fusion of benzene and imidazole.[2]
Caption: Chemical structure of 2-imidazol-1-yl-1H-benzimidazole.
Spectroscopic Profile
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¹H NMR: In a typical ¹H NMR spectrum (recorded in DMSO-d₆), the aromatic protons of the benzimidazole and imidazole rings would appear as multiplets in the range of δ 7.0-8.0 ppm. The labile N-H proton of the benzimidazole ring would likely appear as a broad singlet at a downfield chemical shift, typically above δ 11.0 ppm.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹).[5]
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern solubility, permeability, and interaction with biological targets, making them essential parameters in drug design and development.[6]
Summary of Physicochemical Data
The following table summarizes key physicochemical properties for 2-imidazol-1-yl-1H-benzimidazole and the parent benzimidazole for context. Note that specific experimental values for the title compound are not widely published and some values are predicted or inferred from related structures.
| Property | 2-imidazol-1-yl-1H-benzimidazole (Predicted/Inferred) | Benzimidazole (Experimental) | Significance in Drug Development |
| Molecular Formula | C₁₀H₈N₄ | C₇H₆N₂ | Defines molecular mass and elemental composition. |
| Molecular Weight | 184.20 g/mol | 118.14 g/mol [7] | Influences diffusion, bioavailability (Lipinski's Rule of 5). |
| Melting Point (°C) | >200 (decomposition likely) | 170-172 °C[7] | Indicator of purity and lattice energy. |
| logP (o/w) | ~1.5 - 2.5 | 1.3[7][8] | Measures lipophilicity; affects permeability and solubility. |
| Aqueous Solubility | Low to moderate | Slightly soluble (2 g/L)[7] | Crucial for formulation and absorption. |
| pKa (most basic) | ~4.5 - 5.5 | 5.55 | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
| Polar Surface Area | ~50-60 Ų | 28.7 Ų[7] | Influences membrane permeability and transport. |
In-Depth Analysis of Key Parameters
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Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The addition of the second imidazole ring is expected to slightly increase the logP compared to the parent benzimidazole. A logP in the range of 1-3 is often considered optimal for oral drug absorption, balancing aqueous solubility with membrane permeability.[9][10]
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Solubility: Benzimidazole itself has low solubility in water but is soluble in hot water and organic solvents.[7][11] The title compound is expected to exhibit similar behavior. Low aqueous solubility can be a major hurdle in drug development, impacting formulation and bioavailability. The solubility is pH-dependent due to the basic nitrogen atoms.
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Acidity/Basicity (pKa): The benzimidazole core contains both a weakly acidic N-H proton and basic nitrogen atoms. The imidazole ring also contains a basic nitrogen. The most basic nitrogen is predicted to have a pKa in the range of 4.5-5.5. This means that at physiological pH (7.4), the compound will exist predominantly in its neutral form, which favors membrane crossing. However, in the acidic environment of the stomach, it will be protonated, which can increase its solubility.
Experimental Protocols for Physicochemical Characterization
To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following sections detail validated methodologies for determining key physicochemical parameters.
Protocol: Determination of Aqueous Solubility via Shake-Flask Method
Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility. It establishes a thermodynamic equilibrium between the solid compound and its saturated solution, providing a definitive solubility value. This is critical for predicting oral absorption and ensuring that concentrations used in biological assays are achievable.
Methodology:
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Preparation: Add an excess amount of 2-imidazol-1-yl-1H-benzimidazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, screw-cap glass vial.
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Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study is advised to determine the time to reach equilibrium.
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Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
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Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method.
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Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calibration: Prepare a standard curve of the compound with known concentrations to accurately quantify the sample.
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Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability and Degradation
The chemical stability of 2-imidazol-1-yl-1H-benzimidazole is a critical parameter for its storage, formulation, and in vivo persistence. The benzimidazole ring is generally stable, but like many heterocyclic systems, it can be susceptible to oxidative and photolytic degradation under harsh conditions. Stability studies should be conducted at various pH values and temperatures to establish a comprehensive degradation profile.
Implications for Research and Drug Development
The physicochemical properties of 2-imidazol-1-yl-1H-benzimidazole are intrinsically linked to its potential as a therapeutic agent.[2]
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Absorption, Distribution, Metabolism, and Excretion (ADME): The predicted logP and pKa suggest the compound has a reasonable chance of passive diffusion across the gut wall. Its low to moderate solubility might require formulation strategies like salt formation or the use of solubility enhancers.
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Target Engagement: The ionization state, governed by the pKa, will influence how the molecule interacts with its biological target. Hydrogen bonding capabilities, provided by the N-H groups and nitrogen atoms, are likely crucial for binding affinity.[12]
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Structure-Activity Relationship (SAR): The data presented here serves as a baseline for SAR studies. By synthesizing derivatives with modified substituents, researchers can systematically alter these physicochemical properties to optimize for both potency and drug-like characteristics. For example, adding electron-withdrawing groups can lower the pKa, while adding lipophilic groups will increase the logP.
Conclusion
2-imidazol-1-yl-1H-benzimidazole is a compound with a compelling structural architecture for further investigation in drug discovery and materials science. This guide has provided a detailed overview of its core physicochemical properties, from molecular structure to solubility and lipophilicity. The presented experimental protocols offer a validated framework for researchers to characterize this molecule and its future derivatives with high scientific integrity. A thorough understanding and strategic modulation of these properties will be paramount in translating the potential of this scaffold into successful applications.
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